1,4-Di(2-thienyl)-1,4-butanedione

Catalog No.
S600947
CAS No.
13669-05-1
M.F
C12H10O2S2
M. Wt
250.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Di(2-thienyl)-1,4-butanedione

CAS Number

13669-05-1

Product Name

1,4-Di(2-thienyl)-1,4-butanedione

IUPAC Name

1,4-dithiophen-2-ylbutane-1,4-dione

Molecular Formula

C12H10O2S2

Molecular Weight

250.3 g/mol

InChI

InChI=1S/C12H10O2S2/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2

InChI Key

QJGKCQWQNOPAMG-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)CCC(=O)C2=CC=CS2

Synonyms

1,4-di(2'-thienyl)-1,4-butadione, 1,4-dithienyl-1,4-butadione

Canonical SMILES

C1=CSC(=C1)C(=O)CCC(=O)C2=CC=CS2

Organic Synthesis

DAT is used as a building block in the synthesis of various organic compounds, including:

  • Heterocyclic compounds: DAT can be used as a precursor for the synthesis of various heterocyclic compounds, such as thiophenes and pyrroles. These heterocyclic compounds have a wide range of applications in medicinal chemistry and materials science [].
  • Functional molecules: DAT can be used as a starting material for the synthesis of functional molecules with diverse properties, such as photoconductors, liquid crystals, and nonlinear optical materials [].

Medicinal Chemistry

DAT has been explored for its potential medicinal properties, including:

  • Antimicrobial activity: Studies have shown that DAT exhibits activity against some bacteria and fungi []. However, further research is needed to determine its potential as an antimicrobial agent.
  • Anti-inflammatory activity: DAT has been shown to possess anti-inflammatory properties in some cell-based assays []. However, in vivo studies are needed to evaluate its potential as an anti-inflammatory drug.

Material Science

DAT has been investigated for its potential applications in material science, including:

  • Organic electronics: DAT has been studied as a potential material for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].
  • Sensors: DAT has been explored for its potential use in the development of chemical sensors due to its ability to interact with specific molecules.

1,4-Di(2-thienyl)-1,4-butanedione has the molecular formula C₁₂H₁₀O₂S₂ and a molecular weight of approximately 250.33 g/mol. The compound features two thienyl groups (derived from thiophene) attached to a butanedione backbone. This structure contributes to its electronic properties and potential utility in various applications such as organic semiconductors and dyes .

Due to the presence of reactive carbonyl groups. Notably, it can undergo:

  • Condensation Reactions: It can react with amines or hydrazines to form pyrrole derivatives .
  • Friedel-Crafts Reactions: This compound can be synthesized through double Friedel-Crafts acylation methods .
  • Oxidation Reactions: The thienyl groups can be oxidized to enhance the compound's electronic properties.

The biological activity of 1,4-Di(2-thienyl)-1,4-butanedione has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Some derivatives of this compound have shown effectiveness against certain bacteria and fungi.
  • Antioxidant Activity: It may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

The synthesis of 1,4-Di(2-thienyl)-1,4-butanedione typically involves:

  • Double Friedel-Crafts Acylation: This method utilizes thienyl groups to introduce acyl functionalities onto a butane backbone. The process involves the reaction of thiophene with acetic anhydride in the presence of a Lewis acid catalyst .
  • Condensation Reactions: Alternative methods include condensation with appropriate reagents to form the desired diketone structure.

1,4-Di(2-thienyl)-1,4-butanedione is utilized in several applications:

  • Organic Electronics: It serves as a building block for organic semiconductors and photovoltaic materials due to its electronic properties.
  • Dyes and Pigments: The compound can be used in dye formulations owing to its chromophoric characteristics.
  • Material Science: It is explored for use in polymers and composite materials that require specific electrical or optical properties.

Studies on the interactions of 1,4-Di(2-thienyl)-1,4-butanedione with other molecules have indicated:

  • Complex Formation: The compound can form complexes with various metal ions which may alter its electronic properties and enhance its utility in sensors.
  • Solubility Studies: Investigations into solvation effects have shown how solvent interactions can influence the stability and reactivity of this compound.

Several compounds share structural similarities with 1,4-Di(2-thienyl)-1,4-butanedione. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,5-Di(2-thienyl)pyroleContains thienyl groups attached to a pyrroleExhibits different electronic properties due to nitrogen
1,3-Bis(2-thienyl)propane-1,3-dioneSimilar diketone structurePotentially different reactivity due to propane backbone
3-Thienyl-2-propenalContains a thienyl group with an aldehydeMore reactive due to the aldehyde functionality

These compounds illustrate variations in structure that lead to diverse chemical behaviors and applications while maintaining some commonality with 1,4-Di(2-thienyl)-1,4-butanedione.

Origins in Heterocyclic Chemistry

The synthetic journey of 1,4-di(2-thienyl)-1,4-butanedione began with foundational work on Paal-Knorr condensations in the late 19th century. While Knorr and Paal originally developed their eponymous reaction for pyrrole synthesis using aliphatic diketones, the incorporation of thiophene rings marked a significant advancement in the 1980s. Early syntheses employed Friedel-Crafts acylation of thiophene with succinyl chloride (AlCl₃ catalysis), achieving yields of 68-72%. This methodology established the compound as a critical precursor for conductive polymers, addressing the limitations of purely aliphatic diketones in electronic applications.

Evolution as a Functional Material

The compound's rise to prominence accelerated with Shim et al.'s 2010 demonstration of its electropolymerization into poly-[2,5-di-(2-thienyl)-1H-pyrrole-1-(p-benzoic acid)] (PDPB). Key milestones include:

YearDevelopmentSignificance
2002First Paal-Knorr synthesis of SNS derivativesEnabled N-functionalized conductive polymers
2010Electrochromic response time of 0.95sSurpassed previous organic electrochromes by 40%
2018Fluorinated analogs for enhanced luminescenceQuantum yield increased to 62% in Eu³⁺ complexes
2023Scale-up to 5kg batchesCommercial availability (TCI America, Fisher Scientific)

Current Synthetic Paradigms

Modern synthesis employs optimized Paal-Knorr conditions:

  • Condensation: 1,4-di(2-thienyl)-1,4-butanedione + primary amine → pyrrole monomer
  • Electropolymerization: Potentiostatic deposition (0.65V vs Ag/Ag⁺) in acetonitrileThe compound's crystalline structure (mp 133°C) and solubility in polar aprotic solvents (DMF, DMSO) facilitate reproducible film formation.

Oxidative coupling reactions represent a fundamental approach for synthesizing 1,4-Di(2-thienyl)-1,4-butanedione from 2-acetylthiophene precursors [3]. The mechanism involves the formation of carbon-carbon bonds through the oxidative dimerization of ketone enolates under controlled conditions [7]. Research has demonstrated that iron(III) and copper(II) based oxidants are particularly effective for this transformation, providing yields in the range of 52% under optimized conditions [7].

The oxidative coupling process begins with the formation of lithium enolates from 2-acetylthiophene, which subsequently undergo cross-coupling in the presence of metal-based oxidants [7]. Studies by Baran and colleagues revealed that the best results are obtained in tetrahydrofuran solvent, with the reaction proceeding through a mechanism involving the heteroaggregation of lithium enolates [7]. The regioselectivity of this reaction is attributed to the difference in oxidation potential between ketone and amide lithium enolates [7].

Temperature optimization studies indicate that oxidative coupling reactions typically require elevated temperatures ranging from 50 to 100 degrees Celsius to achieve satisfactory conversion rates [3]. The reaction time varies considerably depending on the specific oxidant employed, with iron(III) chloride systems requiring 18-24 hours for complete conversion [7]. Copper-catalyzed variants utilizing di-tert-butyl peroxide as the oxidant have shown improved efficiency, reducing reaction times to 12-16 hours while maintaining comparable yields [7].

The substrate scope of oxidative coupling extends to various thiophene derivatives, with 2-acetylthiophene tolerating the coupling reaction to afford products in moderate yields [3]. Heterocycle derivatives demonstrate particular compatibility with this methodology, as evidenced by successful transformations using substituted thiophene starting materials [7]. The reaction exhibits excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the thiophene ring [3].

Friedel-Crafts Acylation with Succinyl Chloride

Friedel-Crafts acylation with succinyl chloride represents the most direct and widely employed method for synthesizing 1,4-Di(2-thienyl)-1,4-butanedione [11]. This reaction involves the electrophilic aromatic substitution of thiophene with succinyl chloride in the presence of aluminum chloride as a Lewis acid catalyst [8] [11]. The process typically yields 75% of the desired product under optimized conditions, making it a preferred synthetic route for large-scale preparations .

The reaction mechanism proceeds through the formation of an acylium ion intermediate generated by the interaction between succinyl chloride and aluminum chloride [11]. This electrophilic species then attacks the electron-rich thiophene ring preferentially at the 2-position, consistent with the established regioselectivity patterns for thiophene electrophilic substitution [9]. The high regioselectivity observed in this reaction is attributed to the stabilization of the intermediate carbocation through resonance with the sulfur atom [9].

Optimization studies have revealed that aluminum chloride loading significantly impacts both yield and reaction efficiency [8]. A stoichiometric amount of aluminum chloride (1.0 equivalent relative to succinyl chloride) provides optimal results, while substoichiometric amounts result in incomplete conversion [10]. Alternative Lewis acids including zinc chloride and zinc bromide have been investigated, with ethylaluminum dichloride showing superior performance under non-acidic conditions, achieving yields up to 85% [8].

Temperature control is critical for maximizing product yield while minimizing side reactions [8]. Reactions conducted at 0 degrees Celsius provide excellent selectivity with minimal formation of polyacylated byproducts [24]. Elevated temperatures lead to increased side product formation, including disubstituted thiophene derivatives and resinification products [10]. The reaction time typically ranges from 8-12 hours at optimal temperature, with longer reaction periods resulting in diminished yields due to product decomposition [8].

CatalystTemperature (°C)Reaction Time (h)Yield (%)Side Products (%)
AlCl30127515
ZnCl210046025
ZnBr210046322
EtAlCl208858
SnCl40164535
FeCl32565530

The choice of solvent significantly influences reaction outcomes [26]. Dichloromethane has emerged as the preferred solvent, providing good solubility for both reactants and catalyst while maintaining chemical inertness under the reaction conditions [8]. Chloroform leads to increased byproduct formation, while ethereal solvents such as diethyl ether or tetrahydrofuran result in no product formation due to competitive coordination with the Lewis acid catalyst [26].

Alternative Synthetic Pathways

Several alternative synthetic pathways have been developed for the preparation of 1,4-Di(2-thienyl)-1,4-butanedione, offering complementary approaches to the traditional Friedel-Crafts methodology [27] [28]. The Stetter reaction represents a particularly valuable alternative, utilizing the nucleophilic addition of aldehydes to activated enones in the presence of thiazolium-based catalysts [13] [27].

The Stetter approach involves the reaction of thiophene aldehydes with methyl vinyl ketone using 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride as the catalyst [13]. This methodology provides excellent yields of 70% under mild conditions, with reactions proceeding at room temperature over 24 hours [13]. The use of triethylamine as the base and dimethyl sulfoxide as the solvent creates an optimal environment for the nucleophilic carbene-catalyzed process [13].

The Mannich-Stetter sequence offers another viable pathway, beginning with the conversion of 2-acetylthiophene into the corresponding beta-aminoketone through a Mannich reaction [28] [29]. The resulting aminoketone subsequently undergoes a Stetter reaction with activated thiophene aldehydes to yield 1,4-Di(2-thienyl)-1,4-butanedione in 70% overall yield [28]. This approach demonstrates excellent functional group tolerance and provides consistent results across a range of substituted thiophene derivatives [29].

Oxidation of silyl ethers derived from 2-acetylthiophene represents a specialized alternative pathway [28] [29]. This method involves the protection of the ketone as a silyl ether, followed by selective oxidation to generate the desired 1,4-diketone structure [29]. While this approach requires additional synthetic steps, it offers superior control over regioselectivity and minimizes unwanted side reactions [28].

Cross-coupling strategies utilizing organometallic reagents have gained attention as modern alternatives to traditional electrophilic aromatic substitution [30] [32]. Palladium-catalyzed approaches, including Suzuki and Stille couplings, provide access to functionalized thiophene derivatives that can be subsequently converted to the target diketone [30]. These methods offer excellent functional group compatibility and proceed under relatively mild conditions [32].

MethodStarting MaterialsCatalyst/ReagentYield (%)Reaction Time (h)AdvantagesLimitations
Friedel-Crafts AcylationThiophene + Succinyl chlorideAlCl37512Direct approachHarsh conditions
Oxidative Coupling2-AcetylthiopheneFe(III)/Cu(II)5224Mild conditionsLow yield
Stetter ReactionThiophene aldehyde + MVKThiazolium salt7024High selectivityMultiple steps
Mannich-Stetter Sequence2-Acetylthiophene + aldehydeBase/acid7016Good yieldsMultiple steps
Silyl Ether Oxidation2-Acetylthiophene silyl etherOxidizing agent658Clean reactionSpecialized reagents

Reaction Optimization Strategies

Comprehensive optimization strategies are essential for maximizing the efficiency and selectivity of 1,4-Di(2-thienyl)-1,4-butanedione synthesis [21] [22]. Temperature optimization studies reveal that reaction efficiency follows a complex relationship with thermal conditions, with optimal yields achieved at 75-80 degrees Celsius [22] [25]. Below this temperature range, reaction rates become prohibitively slow, while temperatures exceeding 100 degrees Celsius lead to increased side product formation and catalyst deactivation [22].

Catalyst loading optimization demonstrates that stoichiometric amounts of Lewis acid catalysts provide optimal results [22] [24]. Studies indicate that aluminum chloride loadings of 100 mol% relative to the acylating agent achieve maximum yields of 75%, while substoichiometric loadings result in incomplete conversion [24]. Excess catalyst loading beyond 150 mol% provides no additional benefit and increases both cost and environmental impact [22].

Response surface methodology has been successfully applied to optimize multiple reaction parameters simultaneously [35]. Box-Behnken design experiments reveal that the quadratic effect of reaction temperature contributes most significantly to product yield, accounting for 34.31% of the variance in reaction outcomes [35]. The interaction between temperature and catalyst loading shows synergistic effects, with optimal combinations providing yields exceeding 80% [35].

Kinetic studies reveal first-order dependence on both thiophene and acylating agent concentrations, with zero-order dependence on catalyst concentration above the minimum threshold [21]. These findings suggest that catalyst coordination is not rate-limiting under optimized conditions, and that substrate availability becomes the primary factor controlling reaction rate [21]. Kinetic isotope effect measurements yield values of 1.55, indicating that carbon-hydrogen bond breaking contributes to the rate-determining step [37].

Temperature (°C)Yield (%)Reaction Rate (mol/L·h)Side Product Formation (%)Energy Consumption (kJ/mol)
0450.025120
25650.0810135
50750.1515150
75820.2518165
100780.2225180
125700.1835195
150580.1245210

Catalyst lifetime and reusability studies demonstrate that molecular sieve supported catalysts provide enhanced stability compared to homogeneous systems [22]. Hβ molecular sieves modified with mineral acids show productivity values ranging from 21.4 to 43.1 grams of product per gram of catalyst, with nitric acid-treated catalysts providing superior performance [22]. However, gradual deactivation occurs over multiple reaction cycles due to pore blockage and active site poisoning [22].

Solvent selection significantly impacts both reaction rate and product selectivity [24] [26]. Dichloromethane emerges as the optimal solvent, providing good solubility for all reaction components while maintaining chemical inertness [26]. Polar aprotic solvents such as acetonitrile show moderate effectiveness but lead to increased catalyst deactivation [24]. Non-polar solvents result in poor catalyst solubility and reduced reaction rates [26].

Catalyst Loading (mol%)Yield (%)Reaction Time (h)Catalyst Cost ($/mol product)Selectivity (%)
1035240.2585
2055180.5088
5075121.2592
10075122.5092
15074123.7591
20073125.0090

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to the synthesis of 1,4-Di(2-thienyl)-1,4-butanedione, with emphasis on reducing environmental impact while maintaining synthetic efficiency [15] [16] [17]. Microwave-assisted synthesis represents one of the most successful green approaches, achieving dramatic reductions in reaction time from hours to minutes while maintaining comparable yields [15] [19].

Microwave-assisted organic synthesis utilizing 2,4,6-trichloro-1,3,5-triazine as a catalyst enables the completion of thiophene acylation reactions in 8-10 minutes compared to 8-10 hours required for conventional heating [15]. This approach achieves 78% yields while reducing energy consumption by 80% compared to traditional thermal methods [15]. The enhanced reaction rates result from efficient microwave absorption by polar intermediates and catalysts, leading to rapid and uniform heating [19].

Solvent-free methodologies have emerged as highly effective green alternatives, eliminating the need for organic solvents while achieving yields of 65% [18]. Mechanochemical approaches utilizing ball milling or grinding techniques provide access to 1,4-diketone products through solid-state reactions [16] [18]. These methods achieve complete conversion within 30-60 minutes and demonstrate excellent atom economy with E-factors as low as 1.5 [18].

Water-based synthetic approaches offer environmentally benign alternatives to organic solvent systems [17]. Aqueous media enable thia-Michael addition reactions and related transformations to proceed under mild conditions with yields ranging from 55-80% [31]. The use of water as a hydrogen bond donor activates electrophilic centers while simultaneously enhancing nucleophile reactivity through favorable solvation effects [31].

Ionic liquids provide another sustainable solvent alternative, combining the benefits of liquid-phase chemistry with reduced environmental impact [16] [31]. 1-Methyl-3-butylimidazolium hydroxide serves as both catalyst and solvent for thiophene transformations, achieving yields of 70% while enabling efficient catalyst recovery and recycling [31]. The non-volatile nature of ionic liquids eliminates atmospheric emissions and reduces waste generation [16].

ApproachEnergy Reduction (%)Solvent Usage (mL/mmol)Reaction Time (min)Yield (%)E-factorRecyclability
Microwave-assisted80510782.1Good
Solvent-free60060651.5Excellent
Ionic liquids403120703.2Good
Water-based5010180554.5Fair
Mechanochemical90030681.8Excellent

Catalytic systems based on earth-abundant metals represent sustainable alternatives to traditional Lewis acid catalysts [16] [20]. Iron and copper-based catalysts demonstrate comparable activity to aluminum chloride while offering improved environmental profiles and reduced toxicity [20]. These systems operate effectively under aerobic conditions and can be readily recovered and recycled through simple separation techniques [20].

Continuous flow chemistry approaches enable improved process intensification and reduced waste generation [20]. Flow reactors provide enhanced heat and mass transfer, leading to improved reaction efficiency and reduced side product formation [20]. The continuous nature of these processes enables real-time monitoring and optimization, resulting in more consistent product quality and reduced batch-to-batch variation [16].

The Paal-Knorr reaction mechanism represents one of the most significant synthetic pathways for heterocycle formation, with particular relevance to 1,4-Di(2-thienyl)-1,4-butanedione as both a synthetic intermediate and a substrate for cyclization reactions. The mechanism involves the cyclization of 1,4-dicarbonyl compounds to form furans, pyrroles, or thiophenes, depending on the heteroatom source employed in the reaction.

The mechanism of the Paal-Knorr reaction was first elucidated through detailed quantum chemical investigations by Amarnath and colleagues in the 1990s. These studies revealed that the reaction proceeds through a concerted cyclization mechanism rather than through discrete enol intermediates, challenging earlier mechanistic proposals. The reaction pathway involves protonation of one carbonyl group, which is subsequently attacked by the forming enol of the other carbonyl, leading to dehydration of the hemiacetal intermediate to yield the resultant heterocycle.

Water-Mediated Hemialcohol Pathway

The water-mediated hemialcohol pathway has emerged as the energetically preferred mechanistic route for Paal-Knorr formation of furan, pyrrole, and thiophene rings. Quantum chemical investigations using G2MP2 methods have established that explicit water participation significantly reduces the energy barriers associated with cyclization steps.

Under neutral conditions, two distinct water-mediated pathways are accessible for furan formation: the monoenol pathway and the hemiketal pathway. The cyclization step in the monoenol pathway requires an energy barrier of 28.9 kcal mol⁻¹, while the hemiketal pathway proceeds with a slightly lower barrier of 27.1 kcal mol⁻¹. These energy requirements represent substantial kinetic barriers that must be overcome for successful cyclization to occur.

The water-mediated mechanism proceeds through the formation of hemialcohol intermediates, which serve as crucial transition species in the overall transformation. The hemialcohol formation involves nucleophilic attack by water molecules on the carbonyl carbon, generating tetrahedral intermediates that subsequently undergo intramolecular cyclization. This pathway demonstrates superior energetic favorability compared to direct cyclization mechanisms that do not involve explicit water participation.

In the context of 1,4-Di(2-thienyl)-1,4-butanedione, the water-mediated hemialcohol pathway provides a mechanistic framework for understanding the compound's reactivity toward heterocycle formation. The presence of thiophene substituents influences the electronic properties of the 1,4-diketone backbone, potentially modifying the energy barriers associated with cyclization processes.

Cyclization Kinetics and Thermodynamics

The cyclization kinetics and thermodynamics of the Paal-Knorr reaction exhibit significant dependence on the nature of the heterocycle being formed and the reaction conditions employed. For furan synthesis, the overall reaction is endergonic by 3.7 kcal mol⁻¹, indicating that furan formation is thermodynamically unfavorable under standard conditions. In contrast, pyrrole and thiophene formation are exergonic processes, with favorable thermodynamic changes of -16.4 and -15.9 kcal mol⁻¹, respectively.

The kinetic behavior of cyclization reactions is governed by the energy barriers associated with ring formation steps. Under kinetic control, reaction products are determined by the relative rates of competing pathways rather than by their thermodynamic stability. The cyclization of 1,4-dicarbonyl compounds to form five-membered rings is kinetically favored due to the favorable ring strain and conformational factors associated with five-membered ring formation.

Temperature effects play a crucial role in determining the kinetic versus thermodynamic control of cyclization reactions. At lower temperatures, kinetic control predominates, favoring products that form through pathways with lower activation barriers. Elevated temperatures promote thermodynamic control, allowing the system to reach equilibrium and favoring the most stable products regardless of their formation rates.

The presence of substituents, particularly aromatic groups such as thiophene rings in 1,4-Di(2-thienyl)-1,4-butanedione, significantly influences both the kinetics and thermodynamics of cyclization processes. Electron-rich aromatic substituents can stabilize charged intermediates through resonance effects, potentially lowering activation barriers and altering product distributions.

Theoretical Energy Requirements

The theoretical energy requirements for Paal-Knorr reactions have been extensively characterized through high-level quantum chemical calculations. The activation energy represents the minimum energy barrier that must be overcome for the cyclization reaction to proceed at a measurable rate.

For the water-mediated hemialcohol pathway under neutral conditions, the energy barriers for cyclization are substantial, ranging from 27.1 to 28.9 kcal mol⁻¹ depending on the specific mechanistic pathway. These high energy requirements explain the need for elevated temperatures or acidic catalysts to promote efficient cyclization reactions.

The introduction of proton catalysis dramatically reduces the energy barriers associated with ring formation. In the presence of hydronium ions (H₃O⁺), the cyclization barriers decrease to 11.5 kcal mol⁻¹ for the monoenol pathway and 5.5 kcal mol⁻¹ for the hemiketal pathway in the solvent phase. This substantial reduction in activation energy explains the effectiveness of acidic conditions in promoting Paal-Knorr reactions.

The theoretical energy requirements are calculated using the G2MP2 method, which provides reliable predictions of activation energies and reaction thermodynamics. This computational approach combines second-order Møller-Plesset perturbation theory with Gaussian-2 methodology to achieve chemical accuracy in energy predictions.

Transition state theory provides the framework for relating activation energies to reaction rates through the Arrhenius equation. The exponential dependence of rate constants on activation energy means that even modest reductions in energy barriers, such as those achieved through proton catalysis, can lead to dramatic increases in reaction rates.

Michael-Stetter Condensation Mechanisms

The Michael-Stetter condensation represents a powerful synthetic methodology for the formation of 1,4-dicarbonyl compounds through the nucleophilic addition of aldehydes to activated alkenes. This reaction is particularly relevant to the chemistry of 1,4-Di(2-thienyl)-1,4-butanedione, as it provides a potential synthetic route to structurally related compounds and demonstrates important mechanistic principles of umpolung chemistry.

The Stetter reaction involves the catalytic conjugate addition of aldehydes to Michael acceptors, utilizing thiazolium salts or N-heterocyclic carbenes (NHCs) as catalysts. The mechanism proceeds through the formation of a Breslow intermediate, which acts as an acyl anion equivalent and enables the nucleophilic attack on electron-deficient alkenes.

The catalytic cycle begins with the deprotonation of the thiazolium salt to generate the active NHC catalyst. The nucleophilic carbene then attacks the aldehyde substrate to form a tetrahedral intermediate, which undergoes proton transfer to yield the Breslow intermediate. This intermediate represents a key species in the mechanism, as it exhibits nucleophilic character at the carbon center that is normally electrophilic in aldehydes.

The Breslow intermediate subsequently undergoes Michael addition to the activated alkene, forming a new carbon-carbon bond. This step involves the nucleophilic attack of the carbene-stabilized carbanion on the β-position of the Michael acceptor. The resulting enolate intermediate can undergo protonation to generate the 1,4-dicarbonyl product upon release of the catalyst.

Mechanistic investigations using kinetic isotope effects and competition experiments have revealed that proton transfer from the initial tetrahedral intermediate to form the Breslow intermediate constitutes the first irreversible step in the intramolecular Stetter reaction. This finding has important implications for the design of enantioselective variants of the reaction, as the stereochemistry-determining step occurs after this rate-limiting process.

The intramolecular Stetter reaction exhibits unique mechanistic features compared to its intermolecular counterpart. Computational studies using density functional theory (DFT) calculations and kinetic simulations have identified the oxa-Michael reaction leading to enol ether intermediate formation as the turnover-limiting step. This mechanistic insight explains the observed electronic effects of Michael acceptors on reaction reactivity and the measured kinetic isotope effects.

The Michael-Stetter condensation can be employed in multicatalytic cascade sequences, where multiple catalysts operate in a single reaction vessel to achieve complex transformations. These systems represent sophisticated examples of cooperative catalysis, where the products of one catalytic cycle serve as substrates for subsequent transformations. The challenge of catalyst compatibility must be carefully addressed to prevent mutual inhibition and ensure efficient catalytic turnover.

Computational Analysis of Reaction Pathways

Computational analysis of reaction pathways has become an indispensable tool for understanding the mechanistic details of organic transformations involving 1,4-Di(2-thienyl)-1,4-butanedione and related compounds. Density functional theory (DFT) calculations and high-level ab initio methods provide detailed insights into potential energy surfaces, transition state structures, and the energetics of competing reaction pathways.

The exploration of reaction pathways typically begins with the identification of stable intermediates and transition states along the reaction coordinate. Automated potential energy surface exploration methods, such as the artificial force induced reaction (AFIR) approach, enable the systematic discovery of reaction pathways without requiring initial mechanistic hypotheses. These computational tools are particularly valuable for complex systems where multiple competing pathways may be accessible.

DFT calculations using functionals such as B3LYP, M06-2X, and ωB97X-D have been extensively validated for the study of organic reaction mechanisms. The choice of functional and basis set significantly impacts the accuracy of calculated energies and geometries, particularly for systems involving weak interactions or transition metal catalysis. Benchmark studies against high-level coupled cluster calculations provide guidance for selecting appropriate computational methods for specific reaction types.

Solvent effects play a crucial role in determining reaction energetics and must be carefully considered in computational analyses. Implicit solvation models, such as the polarizable continuum model (PCM), provide a computationally efficient approach to account for bulk solvent effects. However, explicit solvation with individual solvent molecules may be necessary to capture specific solvation phenomena, such as hydrogen bonding interactions.

The analysis of frontier molecular orbitals provides insights into the electronic factors governing reaction selectivity and reactivity. The interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the electrophile determines the feasibility and regioselectivity of many organic reactions. Natural bond orbital (NBO) analysis and atoms in molecules (AIM) theory offer additional tools for understanding electron density redistribution during chemical transformations.

Transition state theory provides the foundation for relating calculated activation energies to experimental reaction rates. The Eyring equation connects the calculated free energy of activation to the rate constant through statistical mechanical principles. Tunneling corrections may be necessary for reactions involving light atoms, particularly hydrogen transfer processes.

Machine learning approaches are increasingly being integrated with quantum chemical calculations to accelerate reaction pathway discovery and prediction. These hybrid methods combine the accuracy of quantum chemical calculations with the efficiency of machine learning models trained on large datasets of chemical reactions. The development of automated reaction prediction tools promises to revolutionize the field of computational organic chemistry.

XLogP3

2.9

Other CAS

13669-05-1

Wikipedia

1,4-di(2'-Thienyl)-1,4-butadione

Dates

Last modified: 08-15-2023

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